(S)-3-Aminopentanoic acid

Peptide synthesis Chiral purity Foldamer chemistry

(S)-3-Aminopentanoic acid (CAS 14389-77-6), also known as (S)-β-homoalanine or (S)-3-amino-valeric acid, is a non-proteinogenic chiral β-amino acid with the molecular formula C₅H₁₁NO₂ and a molecular weight of 117.15 g/mol. It is the (S)-enantiomer of 3-aminopentanoic acid, possessing a single stereogenic center at the β-carbon.

Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
CAS No. 14389-77-6
Cat. No. B085502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Aminopentanoic acid
CAS14389-77-6
Molecular FormulaC5H11NO2
Molecular Weight117.15 g/mol
Structural Identifiers
SMILESCCC(CC(=O)[O-])[NH3+]
InChIInChI=1S/C5H11NO2/c1-2-4(6)3-5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1
InChIKeyQFRURJKLPJVRQY-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-3-Aminopentanoic Acid (CAS 14389-77-6): Chiral β-Amino Acid Building Block for Peptide Synthesis and Neuroscience Research


(S)-3-Aminopentanoic acid (CAS 14389-77-6), also known as (S)-β-homoalanine or (S)-3-amino-valeric acid, is a non-proteinogenic chiral β-amino acid with the molecular formula C₅H₁₁NO₂ and a molecular weight of 117.15 g/mol . It is the (S)-enantiomer of 3-aminopentanoic acid, possessing a single stereogenic center at the β-carbon. As a β²-amino acid, it features the amino group on the carbon adjacent to the carboxyl-bearing carbon, distinguishing it structurally from both α-amino acids and γ-aminobutyric acid (GABA) . Commercially, it is supplied with high enantiomeric purity (≥99.0% ee) and is primarily utilized as a chiral building block in solution-phase peptide synthesis and as a scaffold for peptidomimetic drug discovery .

Why (S)-3-Aminopentanoic Acid Cannot Be Replaced by Racemic Mixtures or the (R)-Enantiomer in Research and Development


Substituting (S)-3-aminopentanoic acid with the racemic mixture (CAS 18664-78-3) or the (R)-enantiomer (CAS 131347-76-7) introduces critical risks that undermine experimental reproducibility and product quality. The enantiomers exhibit differential biological activity in GABAergic systems: the (R)-enantiomer demonstrates greater synaptosomal uptake and more pronounced effects on endogenous GABA levels compared to the (S)-enantiomer, suggesting distinct pharmacodynamic profiles . In peptide synthesis, the stereochemistry at the β-carbon dictates the secondary structure (e.g., helix type and handedness) of the resulting β-peptide foldamer; using the wrong enantiomer yields a different three-dimensional architecture with altered target binding . Furthermore, commercial (S)-3-aminopentanoic acid is supplied with verified enantiomeric excess ≥99.0%, whereas racemic or lower-purity alternatives introduce a 50% inactive or antagonistic stereoisomer burden, confounding dose-response relationships and structure-activity studies .

Quantitative Differentiation Evidence for (S)-3-Aminopentanoic Acid: Head-to-Head and Cross-Study Comparisons


Enantiomeric Excess ≥99.0%: Ensuring Stereochemical Fidelity in Peptide Synthesis Versus Racemic or Low-ee Alternatives

Commercially supplied (S)-3-aminopentanoic acid (Sigma-Aldrich 670715) carries a certified optical purity of enantiomeric excess ≥99.0% and an assay of ≥97.5% (GC) . In contrast, the racemic mixture (CAS 18664-78-3) contains a 1:1 ratio of (R)- and (S)-enantiomers, effectively delivering 50% of the desired stereoisomer. For β-peptide foldamer synthesis, where residue configuration determines helix pitch, handedness, and biological recognition, this purity gap is decisive: incorporation of even 1% of the wrong enantiomer can disrupt long-range secondary structure .

Peptide synthesis Chiral purity Foldamer chemistry

Enantiomer-Specific GABAergic Activity: (R)- vs. (S)-3-Aminopentanoic Acid Differential Synaptosomal Uptake

In crude synaptosome preparations from rat brain, the (R)-enantiomer of 3-aminopentanoic acid exhibited greater uptake and a more pronounced effect on endogenous GABA levels compared to the (S)-enantiomer, with the (R)-form proposed to act as a false neurotransmitter . While the (S)-enantiomer showed weaker synaptosomal accumulation, this differential behavior highlights its value as a stereochemical control: in studies investigating GABAergic modulation, the (S)-enantiomer serves as a less-interfering comparator, enabling researchers to attribute observed effects specifically to the (R)-isomer . Precise quantitative IC₅₀ or uptake kinetic values (e.g., nmol/mg protein) for 3-aminopentanoic acid enantiomers were not identified in the retrieved primary literature; the comparison is based on qualitative rank-order observations from synaptosome assays.

Neuroscience GABA transporter Synaptosome uptake False neurotransmitter

Validated for Solution-Phase Peptide Synthesis: A Chiral β²-Amino Acid Building Block for Foldamer Construction

(S)-3-Aminopentanoic acid is specifically validated for solution-phase peptide synthesis, as indicated by its reaction suitability specification (Sigma-Aldrich 670715) . As a β²-amino acid (substitution at the β-carbon), it generates peptides with distinct secondary structural preferences compared to β³-homologues (e.g., (S)-3-amino-4-methylpentanoic acid) or α-amino acids. In β-peptide foldamers, β²-residues promote specific helix types (e.g., 12/10-helix vs. 14-helix) depending on substitution pattern and stereochemistry . Unlike the (R)-enantiomer, which would produce peptides of opposite helicity, the (S)-configuration is required for left-handed or right-handed helical folding as designed. The ≥97.5% chemical purity (GC) and ≥99.0% ee ensure that peptide coupling reactions proceed without stoichiometric interference from enantiomeric or chemical impurities.

Peptide synthesis β-Peptides Foldamer Unnatural amino acid

Mutasynthetic Precursor for Antibiotic Diversification: Incednine and Sipanmycin Analogue Generation

3-Aminopentanoic acid has been successfully employed as a mutasynthetic precursor to generate novel antibiotic derivatives. Feeding 3-aminopentanoic acid to a mutant strain of the incednine producer (with disrupted glutamate 2,3-aminomutase gene idnL4) yielded 28-methylincednine, a derivative not accessible through the native biosynthetic pathway . Similarly, in the sipanmycin biosynthetic system, mutasynthesis with 3-aminopentanoic acid produced two new sipanmycin analogues, demonstrating the substrate flexibility of the key adenylation enzymes . While these studies employed the racemic form, the use of enantiomerically pure (S)-3-aminopentanoic acid (≥99.0% ee) would enable stereochemically defined incorporation, avoiding the 50% loss of material to the undesired enantiomer and potentially yielding epimerically pure products for structure-activity studies.

Mutasynthesis Antibiotic Natural product Biosynthetic engineering

HPLC Enantioseparation: Resolution from (R)-Enantiomer Achieved via Quinine-Derived Chiral Stationary Phase

The enantiomers of N-2,4-dinitrophenyl-derivatized 3-aminopentanoic acid are well separable by direct HPLC on a quinine-derived chiral anion-exchanger stationary phase, with good efficiency and high resolution reported . This validated separation method provides the analytical foundation for verifying the enantiomeric purity of (S)-3-aminopentanoic acid batches. The established chromatographic protocol allows detection and quantification of the (R)-enantiomer as a potential impurity, supporting the ≥99.0% ee specification. In contrast, achiral HPLC methods cannot resolve the enantiomers, making chiral HPLC essential for quality control of this compound.

Chiral chromatography Enantioseparation Analytical quality control β-Amino acid

Optimal Procurement and Application Scenarios for (S)-3-Aminopentanoic Acid Based on Quantitative Evidence


Stereodefined β-Peptide Foldamer Synthesis Requiring (S)-Configuration at the β² Position

When designing β-peptide foldamers with a specific helical secondary structure (e.g., left-handed 12/10-helix), the (S)-configuration at the β²-carbon is mandatory. Using (S)-3-aminopentanoic acid (≥99.0% ee) ensures that every incorporated residue carries the correct stereochemistry, avoiding helix disruption from enantiomeric impurities . The Sigma-Aldrich specification of ≥97.5% chemical purity and reaction suitability for solution-phase peptide synthesis directly supports Fmoc- or Boc-based coupling protocols . The (R)-enantiomer or racemic mixture would produce opposite helicity or diastereomeric mixtures, respectively, rendering structural and biological characterization meaningless.

Neuroscience Control Compound for Enantiomer-Specific GABA Transporter Studies

In studies of GABAergic false neurotransmitters, (S)-3-aminopentanoic acid serves as the less-active stereochemical control. Published evidence indicates that the (R)-enantiomer shows greater synaptosomal uptake and GABA level modulation, while the (S)-enantiomer is comparatively weaker in both measures . Researchers investigating (R)-3-aminopentanoic acid as a false neurotransmitter probe require enantiomerically pure (S)-3-aminopentanoic acid as the matched negative control to attribute observed pharmacological effects specifically to the (R)-configuration.

Mutasynthetic Precursor Feeding for Stereochemically Defined Antibiotic Analogue Production

Natural product laboratories employing mutasynthesis to generate novel macrolactam antibiotics (e.g., incednine, sipanmycin) can use (S)-3-aminopentanoic acid as an enantiopure precursor feed. Published mutasynthesis protocols using racemic 3-aminopentanoic acid successfully yield new analogues, but the 50% (R)-enantiomer content represents wasted material or may generate undesired epimeric products . Feeding enantiomerically pure (S)-3-aminopentanoic acid (≥99.0% ee) maximizes precursor utilization and eliminates ambiguity in product stereochemical assignment.

Chiral Building Block for Peptidomimetic Drug Discovery and SAR Studies

(S)-3-Aminopentanoic acid is employed as a key intermediate in synthesizing peptidomimetics and small-molecule drug candidates, particularly those targeting neurological disorders . Its β-amino acid backbone confers enhanced resistance to proteolytic degradation compared to α-amino acid-based peptides. In structure-activity relationship (SAR) campaigns, the defined (S)-stereochemistry ensures that observed biological activity differences across a compound series are attributable to peripheral structural modifications rather than variable stereochemical purity.

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